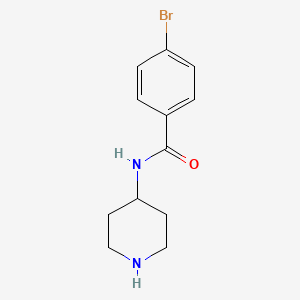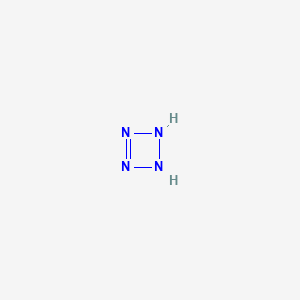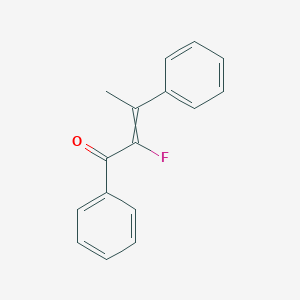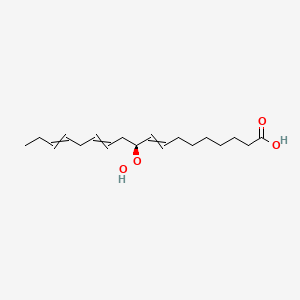
(10S)-10-Hydroperoxyoctadeca-8,12,15-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10S)-10-Hydroperoxyoctadeca-8,12,15-trienoic acid is a hydroperoxy fatty acid, specifically a derivative of octadeca-8,12,15-trienoic acid with a hydroperoxy group at the 10th carbon position. This compound is part of the larger family of hydroperoxy fatty acids, which are known for their roles in various biological processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (10S)-10-Hydroperoxyoctadeca-8,12,15-trienoic acid typically involves the controlled oxidation of its parent fatty acid, octadeca-8,12,15-trienoic acid. This process can be achieved using various oxidizing agents under specific conditions to ensure the formation of the hydroperoxy group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using catalysts to improve efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions: (10S)-10-Hydroperoxyoctadeca-8,12,15-trienoic acid can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be facilitated by various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxy and epoxy derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(10S)-10-Hydroperoxyoctadeca-8,12,15-trienoic acid has several scientific research applications across different fields:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: This compound plays a role in lipid peroxidation processes and is studied for its effects on cell membranes and signaling pathways.
Medicine: It has potential therapeutic applications due to its antioxidant properties and its role in modulating inflammatory responses.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
(10S)-10-Hydroperoxyoctadeca-8,12,15-trienoic acid is compared with other similar hydroperoxy fatty acids, such as (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid and (8E,10S,12Z)-10-Hydroperoxy-8,12-octadecadienoic acid. These compounds share structural similarities but differ in the position and configuration of the hydroperoxy group, leading to variations in their reactivity and biological effects.
Comparison with Similar Compounds
(9S,10E,12Z,15Z)-9-Hydroperoxyoctadeca-10,12,15-trienoic acid
(8E,10S,12Z)-10-Hydroperoxy-8,12-octadecadienoic acid
This comprehensive overview provides a detailed understanding of (10S)-10-Hydroperoxyoctadeca-8,12,15-trienoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
313472-61-6 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(10S)-10-hydroperoxyoctadeca-8,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h3-4,8,11-12,15,17,21H,2,5-7,9-10,13-14,16H2,1H3,(H,19,20)/t17-/m0/s1 |
InChI Key |
PTYXOLTZOUXIKI-KRWDZBQOSA-N |
Isomeric SMILES |
CCC=CCC=CC[C@@H](C=CCCCCCCC(=O)O)OO |
Canonical SMILES |
CCC=CCC=CCC(C=CCCCCCCC(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
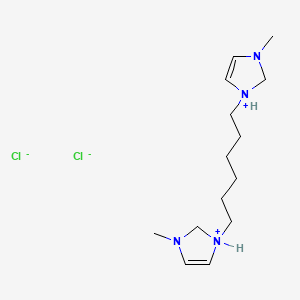
![Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]-](/img/structure/B15164943.png)
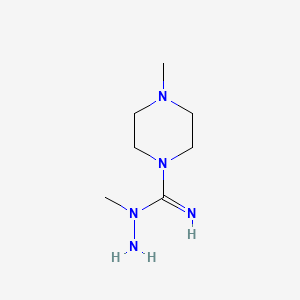
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
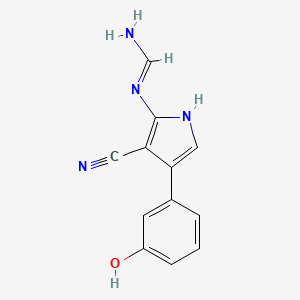
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
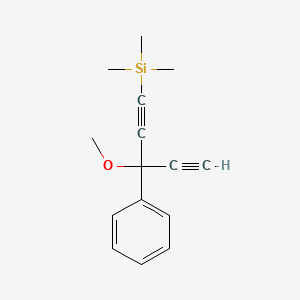
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)

![3-(3-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15164995.png)
